N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones. This reaction can be carried out under various conditions, including the use of solvents like ethanol or THF and catalysts such as Amberlyst-70 . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and coordination complexes.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-Dimethylpyrazole
- 1-Phenyl-3-methylpyrazole
- 4-Amino-1-methylpyrazole
Uniqueness
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(9(2)13-16)7-12-11-5-6-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChI Key |
HLEUPKMFYJRSOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2)C |
Origin of Product |
United States |
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